

chemical properties and reactivity of 5-(p-tolyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **5-(p-tolyl)thiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **5-(p-tolyl)thiazol-2-amine**. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Understanding the chemical behavior of its derivatives, such as **5-(p-tolyl)thiazol-2-amine**, is crucial for the design and synthesis of novel therapeutic agents.

While much of the existing literature focuses on the 4-substituted isomers or the general 2-aminothiazole core, this guide extrapolates from established principles and available data to provide a detailed profile of the 5-(p-tolyl) variant.

Chemical and Physical Properties

5-(p-tolyl)thiazol-2-amine, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. The presence of the amino group imparts basic properties to the molecule.[4]

Structural and Physical Data

The key physical and chemical properties of **5-(p-tolyl)thiazol-2-amine** and its related isomer, 2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.

Property	5-(p-tolyl)thiazol-2-amine	2-Amino-4-(p-tolyl)thiazole
CAS Number	73040-54-7 ^[5]	2103-91-5 ^{[6][7][8]}
Molecular Formula	C ₁₀ H ₁₀ N ₂ S ^[5]	C ₁₀ H ₁₀ N ₂ S ^{[6][7][8]}
Molecular Weight	190.26 g/mol ^{[5][7]}	190.26 g/mol ^{[7][9]}
Appearance	Not specified; likely a solid	White to yellow crystals or powder ^{[6][10]}
Melting Point	Not specified	132-139.5 °C ^{[6][7][8]}
Solubility	Not specified	Sparingly soluble in water ^[10] ; Soluble in polar organic solvents like ethanol and DMSO. ^[11]
UV max (λ _{max})	Not specified	266 nm (in Ethanol) ^{[7][9]}

Chemical Reactivity

The reactivity of **5-(p-tolyl)thiazol-2-amine** is dictated by the interplay of the electron-rich thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino group is a strong activating group, making the molecule susceptible to various electrophilic reactions.

Reactions at the Exocyclic Amino Group

The primary amino group at the C2 position is the most common site for derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties.

- **Acylation:** The amino group readily reacts with acyl halides or anhydrides to form the corresponding amides.^{[3][12][13]} This is a key reaction for synthesizing many biologically active molecules.^[14]

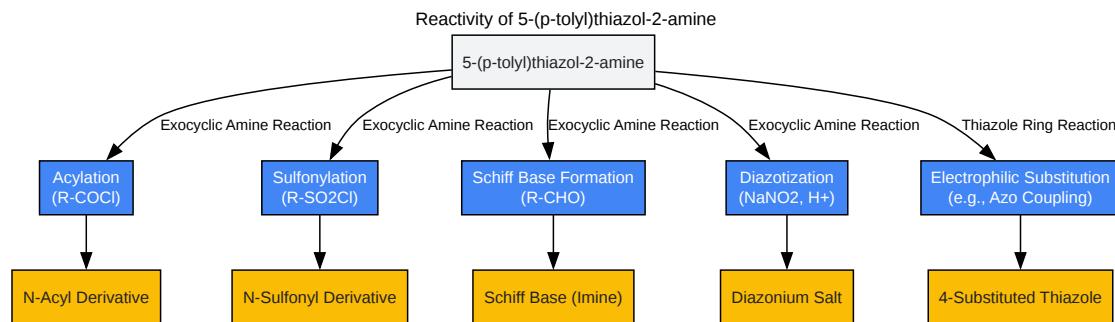
- **Sulfonylation:** Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is often used in drug design to introduce hydrogen bond donors and acceptors.
- **Schiff Base Formation:** Condensation with aldehydes and ketones produces Schiff bases (imines).[\[13\]](#)[\[15\]](#) This reaction typically occurs under mild conditions in a suitable solvent like ethanol.[\[1\]](#)
- **Diazotization:** The primary aromatic amine can be converted to a diazonium salt upon reaction with nitrous acid (generated *in situ* from NaNO₂ and a strong acid).[\[16\]](#) These diazonium salts are versatile intermediates that can undergo subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents.[\[12\]](#)[\[16\]](#) Coupling of diazonium salts with other active methylene compounds is also a common strategy.[\[12\]](#)[\[13\]](#)

Reactions on the Thiazole Ring

The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly activates the ring towards electrophilic substitution. In **5-(p-tolyl)thiazol-2-amine**, the only available position for substitution is C4.

- **Electrophilic Substitution:** Reactions such as halogenation, nitration, and azo coupling are expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce arylazo moieties, which have been explored for antimicrobial activities.[\[12\]](#)

The diagram below illustrates the main pathways for the chemical derivatization of **5-(p-tolyl)thiazol-2-amine**.



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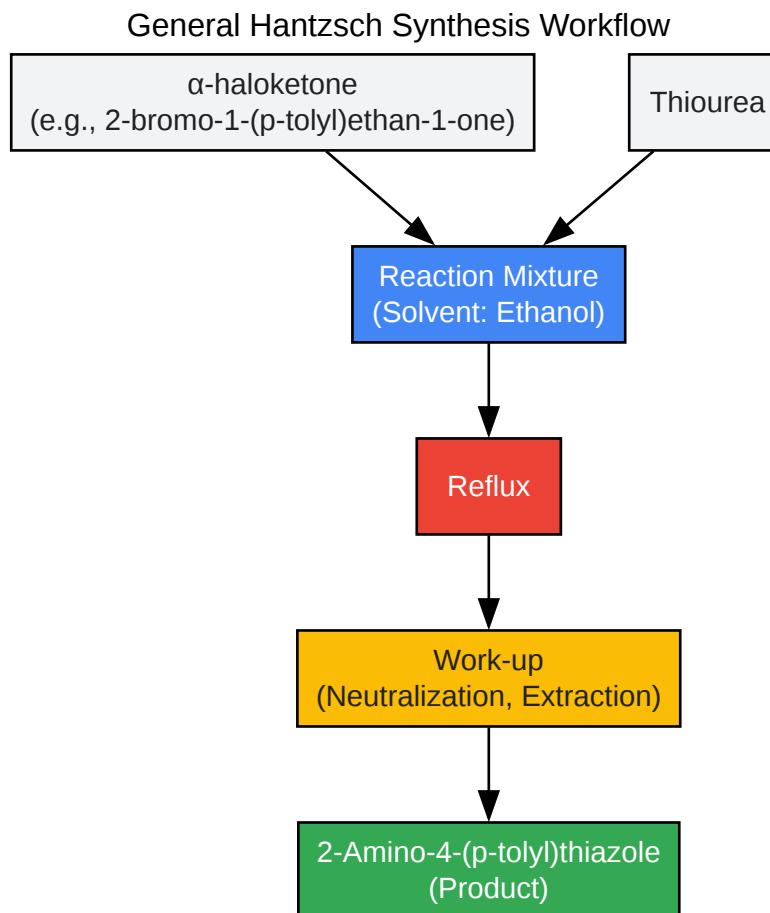
Caption: Key reactivity pathways for **5-(p-tolyl)thiazol-2-amine**.

Experimental Protocols

Detailed methodologies for key derivatization reactions applicable to **5-(p-tolyl)thiazol-2-amine** are provided below, adapted from established protocols for similar 2-aminothiazole derivatives.

General Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles. [17] It involves the condensation of an α -haloketone with a thiourea derivative.[17][18]



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Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.

Protocol:

- Dissolve the appropriate α -haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.[19]
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[19]
- Upon completion, cool the mixture and concentrate it under reduced pressure.[19]

- Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to precipitate the product.[19]
- Collect the solid product by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[18]

Acylation of the 2-Amino Group

Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])

- Dissolve **5-(p-tolyl)thiazol-2-amine** (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
- Cool the solution in an ice bath.
- Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting amide by column chromatography or recrystallization.

Schiff Base Formation

Protocol: (Adapted from a procedure for 2-aminothiazole[1])

- Dissolve **5-(p-tolyl)thiazol-2-amine** (1 equivalent) in 20 mL of ethanol in a flask.
- Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of ethanol to the flask.

- Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form during this time.
- Collect the solid product by filtration.
- Wash the product with cold ethanol and dry to yield the corresponding Schiff base.

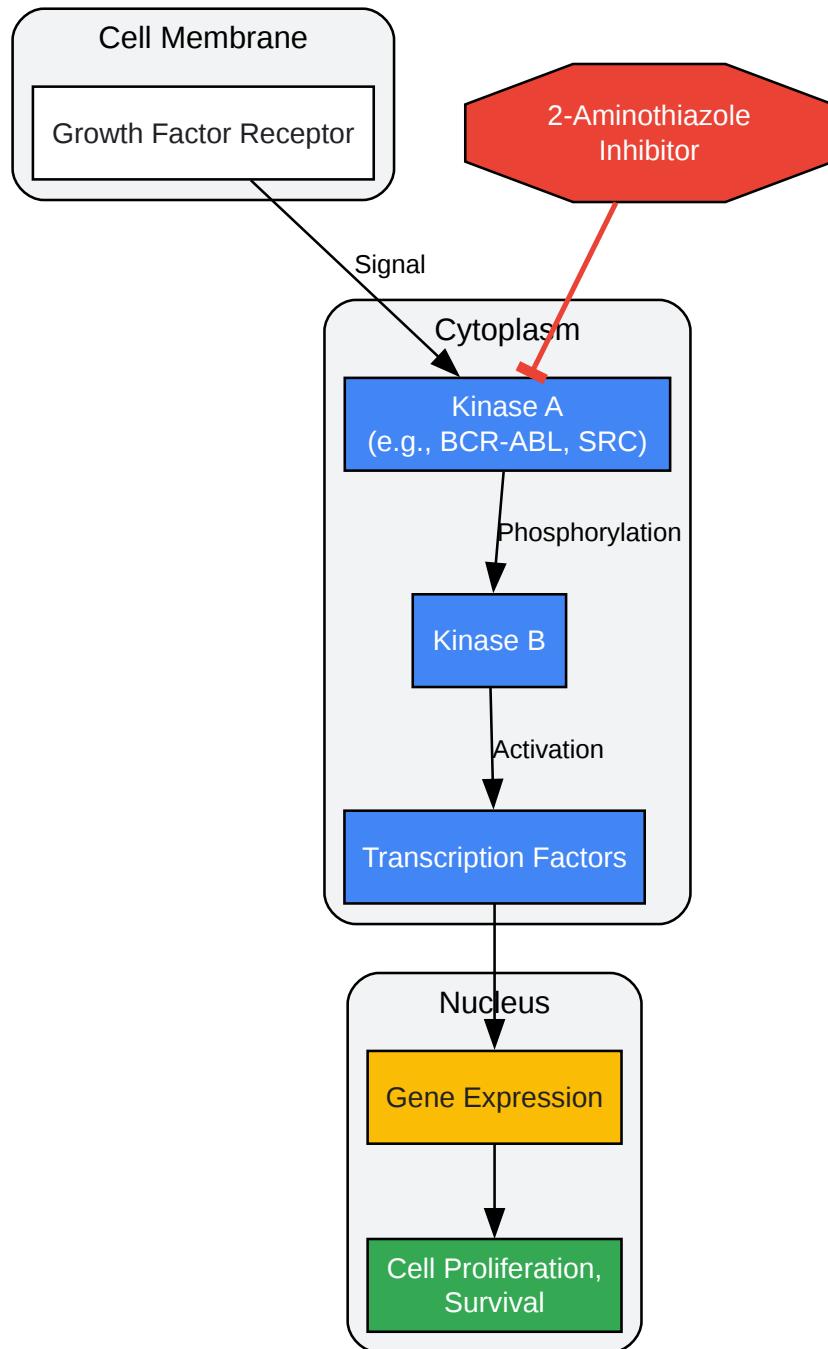
Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.^[3] ^[12]^[14] Derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy.

For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions by inhibiting the BCR-ABL kinase and Src family kinases.^[1] This highlights the potential of novel 2-aminothiazole derivatives, including those of **5-(p-tolyl)thiazol-2-amine**, as candidates for kinase inhibitor development.

The diagram below shows a simplified representation of a signaling pathway that can be targeted by 2-aminothiazole-based kinase inhibitors.

Example Kinase Signaling Pathway Inhibition

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Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.

This guide serves as a foundational resource for professionals engaged in chemical research and drug discovery, providing essential information on the synthesis, reactivity, and potential applications of **5-(p-tolyl)thiazol-2-amine**.

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